BenchChemオンラインストアへようこそ!

(+)-Urgineanin A

antiproliferative screening homoisoflavonoid SAR cancer cell line panel

(+)-Urgineanin A is a homoisoflavonoid natural product first isolated from Urginea depressa Baker (Asparagaceae), characterized as (3R)-3-hydroxy-3-(4′-methoxybenzyl)-5,6,7-trimethoxychroman-4-one with a molecular formula of C₂₀H₂₂O₇ and molecular weight of 374.40 g/mol. It belongs to the scillascillin-type homoisoflavonoid subclass, featuring a 3-benzyl-4-chromanone core with four methoxy substituents and a single tertiary hydroxyl at C-3.

Molecular Formula C20H22O7
Molecular Weight 374.4
CAS No. 1432501-10-4
Cat. No. B1652382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Urgineanin A
CAS1432501-10-4
Molecular FormulaC20H22O7
Molecular Weight374.4
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2(COC3=CC(=C(C(=C3C2=O)OC)OC)OC)O
InChIInChI=1S/C20H22O7/c1-23-13-7-5-12(6-8-13)10-20(22)11-27-14-9-15(24-2)17(25-3)18(26-4)16(14)19(20)21/h5-9,22H,10-11H2,1-4H3/t20-/m1/s1
InChIKeyXPJYOBQMHUPHPG-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Urgineanin A (CAS 1432501-10-4): Baseline Structural and Pharmacological Identity for Procurement Decisions


(+)-Urgineanin A is a homoisoflavonoid natural product first isolated from Urginea depressa Baker (Asparagaceae), characterized as (3R)-3-hydroxy-3-(4′-methoxybenzyl)-5,6,7-trimethoxychroman-4-one with a molecular formula of C₂₀H₂₂O₇ and molecular weight of 374.40 g/mol [1]. It belongs to the scillascillin-type homoisoflavonoid subclass, featuring a 3-benzyl-4-chromanone core with four methoxy substituents and a single tertiary hydroxyl at C-3 [2]. The compound was identified through bioassay-guided fractionation targeting antiproliferative activity and has been the subject of a total synthesis campaign enabling scalable access [3].

Why In-Class Homoisoflavonoid Substitution Fails: Structural Determinants of (+)-Urgineanin A Differentiation


The six urgineanin congeners (A–F) co-isolated from Urginea depressa share a common homoisoflavonoid skeleton, yet their antiproliferative potency spans approximately two orders of magnitude—from IC₅₀ 0.068 µM to >10 µM—depending on subtle changes in B-ring substitution, C-3 stereochemistry, and oxygenation pattern [1]. Simply selecting any urgineanin or generic homoisoflavonoid cannot reproduce the specific combination of pan-cell-line submicromolar activity and synthetic tractability that characterizes (+)-urgineanin A. The critical differentiation resides in the 4′-methoxy substitution on the B-ring and the (R)-configuration at C-3 bearing a tertiary hydroxyl, features absent or altered in every close analog [2].

(+)-Urgineanin A Quantitative Differentiation Evidence: Head-to-Head Data vs. Closest Analogs


Unique Pan-Cell-Line Submicromolar Breadth: (+)-Urgineanin A vs. Urgineanins B–F Across Three Cancer Histotypes

Among the six urgineanin congeners tested concurrently in the same study, (+)-urgineanin A (compound 1) is the only one that maintains submicromolar IC₅₀ values against all three cancer cell lines evaluated: A2780 ovarian cancer (0.32 ± 0.05 µM), A2058 melanoma (0.068 µM), and H522-T1 non-small-cell lung cancer (0.071 µM). The closest competitor, urgineanin D (compound 4), loses submicromolar potency on both A2058 (0.38 µM) and H522-T1 (0.43 µM). Urgineanin B (compound 2) exceeds 3 µM on A2780 and >10 µM on both A2058 and H522-T1 [1]. Taxol (paclitaxel), the clinical standard run in the same assay, yielded A2780 IC₅₀ = 0.028 ± 0.002 µM [1].

antiproliferative screening homoisoflavonoid SAR cancer cell line panel

B-Ring Methoxy vs. Hydroxy Substitution: 10.6-Fold Potency Gain of (+)-Urgineanin A Over Urgineanin B in A2780 Ovarian Cancer Cells

Urgineanin B (compound 2) is the closest structural analog to (+)-urgineanin A, differing only by a single atom: a 4′-hydroxy group replacing the 4′-methoxy on the B-ring [1]. This minimal structural perturbation produces a 10.6-fold reduction in antiproliferative potency against A2780 ovarian cancer cells: IC₅₀ = 3.4 ± 0.16 µM for urgineanin B vs. 0.32 ± 0.05 µM for urgineanin A. The differential widens further on A2058 melanoma (>10 µM vs. 0.068 µM; >147-fold) and H522-T1 lung cancer (6.78 µM vs. 0.071 µM; ~95-fold) [2]. The NMR spectroscopic data confirm identical A-ring substitution and C-3 stereochemistry (both 3R) between the two compounds, isolating the B-ring 4′-substituent as the sole variable [1].

structure-activity relationship B-ring substitution ovarian cancer

Stereochemistry and C-3 Hydroxylation Requirement: (3R)-Configured (+)-Urgineanin A vs. (3S)-Deoxy Urgineanin C

Urgineanin C (compound 3) is a (3S)-configured 3-deoxy analog of the urgineanin core, lacking both the correct (R)-stereochemistry and the tertiary hydroxyl at C-3 present in (+)-urgineanin A. Across all three cell lines, this combined stereochemical and functional-group difference results in 4.2-fold to 10.4-fold weaker potency: A2780 IC₅₀ 1.35 ± 0.10 µM vs. 0.32 ± 0.05 µM (4.2-fold); A2058 IC₅₀ 0.69 µM vs. 0.068 µM (10.1-fold); H522-T1 IC₅₀ 0.74 µM vs. 0.071 µM (10.4-fold) [1]. The absolute configuration of (+)-urgineanin A was independently assigned as (3R) by electronic circular dichroism (ECD), with a positive π→π* Cotton effect (Δε = +10.8) at 280 nm and negative n→π* Cotton effect (Δε = −7.2) at 315 nm, and corroborated by comparison with the known homoisoflavonoid caesalpiniaphenol A [2].

stereochemistry-activity relationship C-3 hydroxylation enantiomer comparison

Scalable Synthetic Access: 8-Step Total Synthesis in 32% Overall Yield Enables Analogue Expansion

The first and only reported asymmetric total synthesis of (+)-urgineanin A was achieved in 8 steps with 32% overall yield, employing a Pd-catalyzed allylic arylation as the key C-ring-forming step [1]. This synthetic route also provides access to urgineanins B and D, and critically enabled the preparation of several unnatural urgineanin analogues that are not accessible from natural sources [1]. In contrast, all other urgineanins and the broader class of homoisoflavonoids are predominantly obtained via low-yielding isolation from seasonal plant material, which constrains supply, introduces batch-to-batch variability, and precludes systematic analogue generation [2]. The synthetic route uses commercially available 3,4,5-trimethoxyphenol as starting material and proceeds through a chromene intermediate that allows modular introduction of diverse B-ring aryl groups [1].

total synthesis procurement scalability analogue synthesis

Non-Cardiac-Glycoside Scaffold: Differentiating (+)-Urgineanin A from Co-Occurring Bufatrienolides with Nanomolar Potency but Cardiotoxic Liability

The Urginea depressa extract also yielded four bufatrienolides (compounds 7–10), which are polyhydroxylated C-24 steroids structurally related to cardiac glycosides. These compounds exhibit substantially stronger antiproliferative potency, with IC₅₀ values ranging from 11.2 to 111 nM against A2780 cells [1]. However, bufatrienolides and related bufadienolides are well-established Na⁺/K⁺-ATPase inhibitors with a narrow therapeutic index and known cardiotoxicity, limiting their utility as anticancer leads [2]. (+)-Urgineanin A, by contrast, belongs to the homoisoflavonoid structural class—lacking the steroid core and lactone ring required for cardiac glycoside activity—and is not predicted or reported to inhibit Na⁺/K⁺-ATPase. Computational ADMET predictions indicate high human intestinal absorption (97.97% probability) and Caco-2 permeability (90.95%), with no predicted blood-brain barrier penetration (55% probability) [3].

scaffold differentiation cardiac glycoside safety profile

(+)-Urgineanin A Application Scenarios: Evidence-Grounded Use Cases for Procurement and Research Deployment


Multi-Indication Oncology Hit-to-Lead Programs Requiring Pan-Cell-Line Submicromolar Activity

Research groups pursuing natural-product-derived leads for ovarian, melanoma, and non-small-cell lung cancer simultaneously should prioritize (+)-urgineanin A over other urgineanins, as it is the only congener with validated submicromolar IC₅₀ across all three histotypes [1]. Procurement of urgineanin D—the closest potency competitor—would result in 5–6 fold weaker activity on melanoma and lung cancer lines, potentially excluding these indications from downstream development [1]. The compound's consistent submicromolar profile across divergent tissue origins supports its use as a phenotypic screening probe for target deconvolution studies in multiple oncology contexts.

Structure-Activity Relationship Campaigns Leveraging Modular Total Synthesis

The published 8-step total synthesis with 32% overall yield provides a validated route for generating systematic analogue libraries via modular Pd-catalyzed allylic arylation of the B-ring [2]. This synthetic accessibility distinguishes (+)-urgineanin A from the vast majority of homoisoflavonoids, which remain accessible only through low-yield isolation. Medicinal chemistry teams can procure a synthetic batch of the parent compound as an analytical standard, then commission analogue synthesis varying the B-ring arylboronic acid coupling partner to explore pharmacophore requirements, as demonstrated by Singh et al. (2017) [2].

Natural Product Library Screening with Stereochemically Defined Enantiopure Material

High-throughput screening facilities requiring homoisoflavonoid representatives for diversity libraries should source (+)-urgineanin A with verified (3R) stereochemistry, as the enantiomeric configuration is critical for activity: the (3S)-deoxy analog urgineanin C loses 4–10 fold potency [1]. The ECD spectrum (positive Cotton effect at 280 nm, Δε = +10.8) serves as a quality control benchmark for confirming stereochemical identity of procured material [1]. The compound is supplied as a powder with recommended storage at −20°C (stable for 3 years) or in solvent at −80°C (stable for 1 year), enabling long-term screening deck maintenance .

Cardiac-Safety-Conscious Oncology Programs Seeking Non-Cardiac-Glycoside Natural Product Scaffolds

Drug discovery programs that have eliminated bufadienolide/cardenolide scaffolds due to Na⁺/K⁺-ATPase-related cardiotoxicity concerns can consider (+)-urgineanin A as an alternative natural product starting point from the same Urginea phytochemical background [1]. While the co-occurring bufatrienolides (7–10) demonstrate stronger antiproliferative potency (IC₅₀ 11–111 nM), their cardiac glycoside structural class carries an established cardiotoxicity liability that complicates lead optimization [1]. The homoisoflavonoid scaffold of (+)-urgineanin A lacks the steroid core and unsaturated lactone pharmacophore required for Na⁺/K⁺-ATPase inhibition, and computational predictions support favorable oral absorption and Caco-2 permeability [3].

Quote Request

Request a Quote for (+)-Urgineanin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.